![molecular formula C22H13N5Na5O16PS4 B13788367 Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate CAS No. 83968-58-5](/img/structure/B13788367.png)
Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, making it suitable for use in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound containing sulfonate groups. The reaction conditions usually require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinonoid structures, and aromatic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The multiple sulfonate groups enhance its solubility and binding affinity, allowing it to interact with different molecular targets. The azo bonds in the compound can undergo reversible cleavage, which is crucial for its function as a dye and in biological applications.
Comparison with Similar Compounds
Similar Compounds
- Pentasodium hydrogen-4-amino-3-[(2,5-disulphonatophenyl)azo]-5-hydroxy-6-[(3-phosphonatophenyl)azo]naphthalene-2,7-disulphonate
- Pentasodium 5-[(E)-(4-{[4-anilino-6-({8-hydroxy-7-[(E)-{4-[(E)-(8-hydroxy-3,6-disulfonato-1-naphthyl]diazenyl}phenyl]diazenyl}benzene-1,4-disulfonate
Uniqueness
What sets pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate apart from similar compounds is its unique combination of functional groups, which confer enhanced solubility, stability, and binding properties. This makes it particularly valuable in applications requiring high-performance dyes and staining agents.
Properties
CAS No. |
83968-58-5 |
|---|---|
Molecular Formula |
C22H13N5Na5O16PS4 |
Molecular Weight |
877.6 g/mol |
IUPAC Name |
pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C22H18N5O16PS4.5Na/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37;;;;;/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;;/q;5*+1/p-5 |
InChI Key |
SIOZZAIAFAXQOI-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)([O-])[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


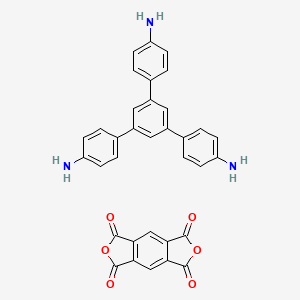
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

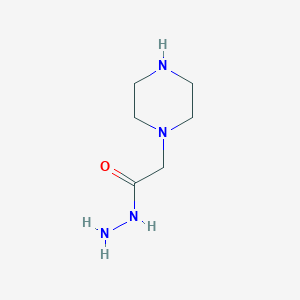
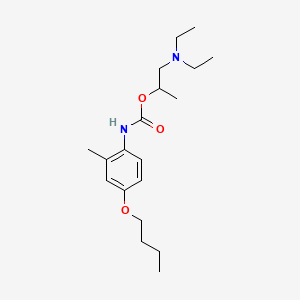
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
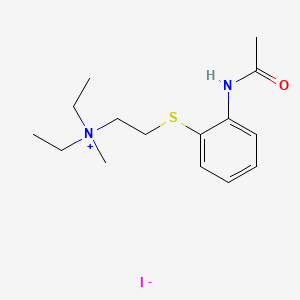
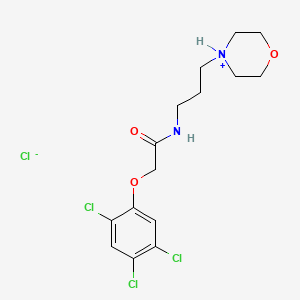
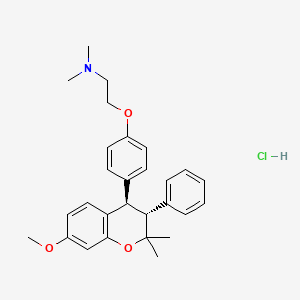
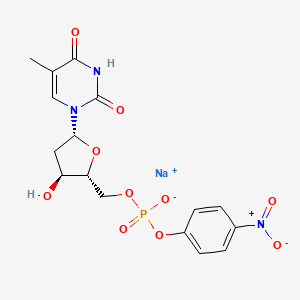
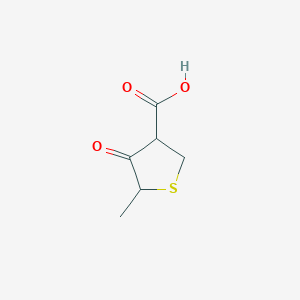
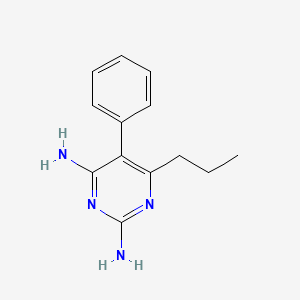
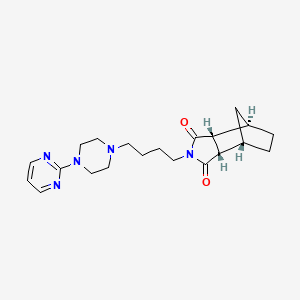
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
